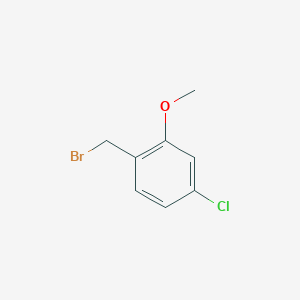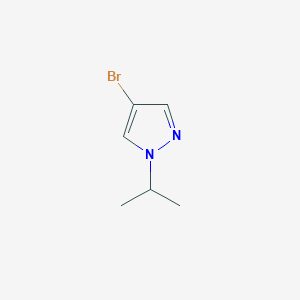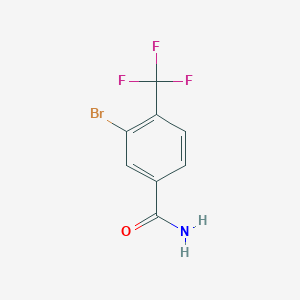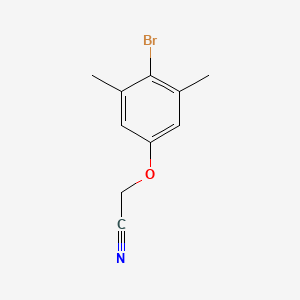
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile
Vue d'ensemble
Description
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is an organic compound . It is generally used as a cyanoalkyl source and in organic synthesis as a chemical intermediate .
Synthesis Analysis
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile involves the use of 4-bromo-3,5-dimethylphenol and Cs2CO3 in N,N-dimethylformamide. 2-bromoacetonitrile is added to the mixture, which is then stirred for 2 hours at 35°C .Molecular Structure Analysis
The molecular formula of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 .Chemical Reactions Analysis
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is used as a cyanoalkyl source and in organic synthesis as a chemical intermediate and an alkylating agent .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is 240.1 . The exact mass and monoisotopic mass are 222.99966 g/mol . The compound has a topological polar surface area of 23.8 Ų .Applications De Recherche Scientifique
Synthesis of Pyrazoline Derivatives
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile: is used in the synthesis of pyrazoline derivatives, which are compounds with a wide range of biological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The compound serves as a precursor in the formation of complex structures that exhibit these pharmacological effects.
Neurotoxicity Studies
This compound has been utilized in neurotoxicity studies, particularly in investigating the effects of certain chemicals on acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and its inhibition can lead to significant behavioral changes and movement impairments . Research involving 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile helps in understanding the neurotoxic potential of new substances.
Oxidative Stress Marker Analysis
In the context of oxidative stress, 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile derivatives have been studied for their impact on malondialdehyde (MDA) levels. MDA is a biomarker for oxidative injury in cells and tissues, and research in this area contributes to our understanding of disease development linked to oxidative stress .
Chemical Synthesis Building Block
As a building block in chemical synthesis, 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is used to construct various molecular structures. Its reactivity and structural features make it a valuable starting material for synthesizing a range of organic compounds with potential applications in material science and life sciences .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the identification and quantification of substances within a sample, providing a benchmark for comparison .
Material Science Research
The unique properties of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile make it suitable for research in material science. It can be involved in the development of new materials with specific desired properties, such as enhanced durability or conductivity .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGONCELYZGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627577 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
CAS RN |
951918-29-9 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

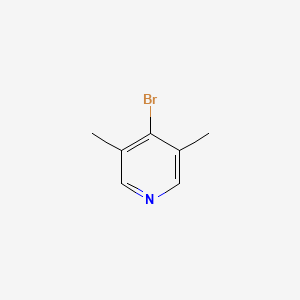

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)


